4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C23H15BrO2 and a molecular weight of 403.3 g/mol. This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a biphenyl carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of 4-bromo-1-naphthaleneboronic acid with biphenyl-4-carboxylic acid using a palladium catalyst under basic conditions.
Copper-Catalyzed Oxidative Cross-Coupling: This method uses copper catalysts to facilitate the cross-coupling of 4-bromo-1-naphthaleneboronic acid with biphenyl-4-carboxylic acid.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between 4-bromo-1-naphthaleneboronic acid and biphenyl-4-carboxylic acid.
Chemical Reactions Analysis
4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including enones and ethynylarylboronates.
Biology: The compound is used in biological studies to investigate the effects of brominated aromatic compounds on biological systems.
Medicine: It is used in medicinal chemistry research to develop new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function. The compound can also interact with cellular membranes and other macromolecules, affecting their structure and function .
Comparison with Similar Compounds
4-bromo-1-naphthyl [1,1'-biphenyl]-4-carboxylate can be compared with other similar compounds, such as:
4-Bromo-1-naphthaleneboronic acid: This compound has a similar structure but lacks the biphenyl carboxylate group.
4-Bromo-1-naphthyl 4-biphenylcarboxylate: This compound is structurally similar but has different functional groups attached to the naphthalene ring.
4’- (4-Bromonaphthalen-1-yl)- [1,1’-biphenyl]-4-carbonitrile: This compound has a similar structure but contains a carbonitrile group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H15BrO2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H15BrO2/c24-21-14-15-22(20-9-5-4-8-19(20)21)26-23(25)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H |
InChI Key |
ZMNRZCPHEHNFNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.